molecular formula C8H18Cl2N2OS B2596736 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride CAS No. 2490404-47-0

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride

Cat. No.: B2596736
CAS No.: 2490404-47-0
M. Wt: 261.21
InChI Key: IISXCVJUVGUWFJ-UHFFFAOYSA-N
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Description

2-Imino-2λ⁶-thia-9-azaspiro[4.5]decane 2-oxide dihydrochloride is a nitrogen- and sulfur-containing spirocyclic compound with a [4.5] ring system. Its structure comprises a spiro junction connecting a 4-membered thiaspiro ring (containing a sulfoxide group, S=O) and a 5-membered azaspiro ring bearing an imino group (NH). The dihydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and materials chemistry contexts.

Properties

IUPAC Name

2-imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.2ClH/c9-12(11)5-3-8(7-12)2-1-4-10-6-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXCVJUVGUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=N)(=O)C2)CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of α-bromo-N-benzyl-alkylamides under visible light-induced photoredox catalysis. This process allows for the efficient construction of the spirocyclic framework in the presence of an iridium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride involves its interaction with various molecular targets. The imino group and sulfur atom play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The compound is compared to two structurally related spirocyclic compounds from the provided evidence:

Parameter Target Compound 2λ⁶-Thia-7-azaspiro[4.5]decane-2,2-dione Hydrochloride 6-Oxa-2λ⁶-thia-9-azaspiro[4.6]undecane-2,2-dione Hydrochloride
Spiro Ring System [4.5] (4-membered thiaspiro + 5-membered azaspiro) [4.5] (4-membered thiaspiro + 5-membered azaspiro) [4.6] (4-membered thiaspiro + 6-membered oxazaspiro)
Heteroatoms S, N (in both rings) S, N (in both rings) O, S, N (distributed across rings)
Functional Groups Imino (NH), sulfoxide (S=O), dihydrochloride salt Two ketones (dione), hydrochloride salt Two ketones (dione), ether (oxa), hydrochloride salt
Molecular Formula C₈H₁₄Cl₂N₂O₂S* C₈H₁₆ClNO₂S C₈H₁₆ClNO₃S
Molecular Weight (g/mol) ~272.97 (calculated) 225.74 241.74

*Calculated based on the dihydrochloride salt of the base structure (C₈H₁₂N₂OS + 2HCl).

Key Observations:

Ring Flexibility : The target compound’s [4.5] system offers moderate conformational rigidity compared to the [4.6] system in the undecane analogue, which may influence binding interactions in biological systems .

Solubility: The dihydrochloride salt likely enhances aqueous solubility compared to the monohydrochloride salts of analogues, critical for bioavailability in drug development.

Biological Activity

2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide; dihydrochloride is a unique organic compound characterized by its spirocyclic structure, which includes a sulfur atom and an imino group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide; dihydrochloride
  • Molecular Formula : C₈H₁₆Cl₂N₂OS
  • Molecular Weight : Approximately 261.21 g/mol
  • CAS Number : 2490404-47-0

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The imino group and sulfur atom facilitate the formation of covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. These interactions are crucial for its antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have indicated that 2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide exhibits significant antibacterial activity against a range of gram-positive bacteria, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

These properties are particularly relevant given the increasing resistance of bacteria to traditional antibiotics, highlighting the compound's potential as a new therapeutic agent in combating bacterial infections .

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate these mechanisms and confirm its efficacy in clinical settings.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against MRSA strains, suggesting potential for development as a novel antibiotic .
Cell Viability Assays In vitro studies indicated that the compound reduces cell viability in various cancer cell lines, indicating possible anticancer effects .
Mechanistic Studies Research indicates that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .

Synthesis and Applications

The synthesis of 2-Imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide typically involves multi-step processes starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing α-bromo-N-benzyl-alkylamides under photoredox catalysis.
  • Oxidation and Reduction Reactions : These reactions modify the imino group and sulfur functionalities, enhancing the compound's reactivity .

The compound is primarily used in:

  • Medicinal Chemistry : As a building block for developing new antibiotics.
  • Pharmacology : Investigated for its potential therapeutic applications against resistant bacterial strains and cancer cells.

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